

Mechanism of Action at the GABA-A Receptor

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Compound of Interest

Compound Name: Coltramyl

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Thiocolchicoside, the active ingredient in **Coltramyl**, exerts its effects by competitively inhibiting the function of GABA-A receptors.[1][2][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand γ -aminobutyric acid (GABA), allows the influx of chloride ions into the neuron.[7] This influx leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission.[7]

By acting as a competitive antagonist, Thiocolchicoside binds to the GABA-A receptor, likely at or near the GABA binding site, thereby preventing GABA from activating the channel.[1][8] This inhibition of the chloride current reduces the overall inhibitory tone in the central nervous system, which can lead to increased neuronal excitability. This mechanism is consistent with the convulsant and proconvulsant activities of Thiocolchicoside observed in both animal models and clinical settings.[1][2][4] While the muscle relaxant properties were initially thought to stem from an agonistic action, current evidence points towards its antagonist role at GABA-A receptors and potential agonistic activity at spinal strychnine-sensitive glycine receptors.[1][2][9]

Quantitative Data Summary

The inhibitory potency of Thiocolchicoside on GABA-A receptors has been quantified in several studies. The following table summarizes the key quantitative findings:

Receptor Type/Preparation	Subunit Composition	Experimental Model	Measured Effect	Potency (IC ₅₀)	Reference
Native GABA-A Receptors (Phasic Currents)	Not specified	Purkinje cells in rat cerebellar slices	Inhibition of eIPSCs	~0.15 μ M	[1] [2] [4]
Native GABA-A Receptors (Tonic Currents)	α 6, β 2/3, δ	Granule neurons in rat cerebellar slices	Inhibition of tonic current	~0.9 μ M	[1] [2] [4]
Recombinant Human GABA-A Receptors	α 1 β 1 γ 2L	Xenopus laevis oocytes	Inhibition of GABA-evoked Cl ⁻ currents	0.13 - 0.2 μ M	[8]
Recombinant Human GABA-A Receptors	α 1 β 2 γ 2L	Xenopus laevis oocytes	Inhibition of GABA-evoked Cl ⁻ currents	0.13 - 0.2 μ M	[8]
Recombinant Human GABA-A Receptors	α 2 β 2 γ 2L	Xenopus laevis oocytes	Inhibition of GABA-evoked Cl ⁻ currents	0.13 - 0.2 μ M	[8]

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the effects of Thiocolchicoside on GABA-A receptors.

Electrophysiological Recordings in Rat Cerebellar Slices

This protocol was utilized to study the effect of Thiocolchicoside on native GABA-A receptors in a brain tissue preparation.

- **Slice Preparation:** Parasagittal slices (200 μm thick) of the cerebellar vermis were obtained from adult male Wistar rats. Slices were prepared in an ice-cold cutting solution and allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour at room temperature.
- **Electrophysiological Recordings:** Whole-cell patch-clamp recordings were performed on Purkinje cells and granule neurons. For recording evoked inhibitory postsynaptic currents (eIPSCs) in Purkinje cells, a stimulating electrode was placed in the molecular layer. For recording tonic currents in granule cells, a high concentration of GABA was included in the bath solution.
- **Drug Application:** Thiocolchicoside was bath-applied at various concentrations to determine its effect on the amplitude of eIPSCs and the magnitude of the tonic current. The GABA-A receptor antagonist bicuculline was used as a control to confirm that the recorded currents were mediated by GABA-A receptors.[\[1\]](#)
- **Data Analysis:** The concentration-response curve for Thiocolchicoside's inhibitory effect was plotted to calculate the median inhibitory concentration (IC_{50}).

Two-Electrode Voltage-Clamp Recordings in *Xenopus laevis* Oocytes

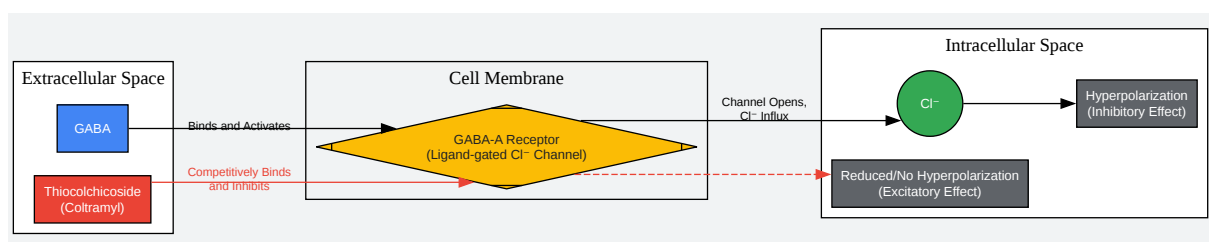
This method was employed to investigate the interaction of Thiocolchicoside with specific recombinant human GABA-A receptor subtypes.

- **Receptor Expression:** Oocytes from *Xenopus laevis* were injected with cRNAs encoding the desired α , β , and γ subunits of the human GABA-A receptor. The oocytes were then incubated for several days to allow for receptor expression on the cell membrane.
- **Electrophysiological Recordings:** A two-electrode voltage-clamp technique was used to measure the chloride currents evoked by the application of GABA. Oocytes were clamped at a holding potential of -70 mV.
- **Drug Application:** GABA was applied alone and in the presence of varying concentrations of Thiocolchicoside to assess the latter's inhibitory effect.

- Data Analysis: The inhibition of GABA-evoked currents by Thiocolchicoside was quantified, and IC_{50} values were determined for each receptor subunit combination.[8]

Visualizations

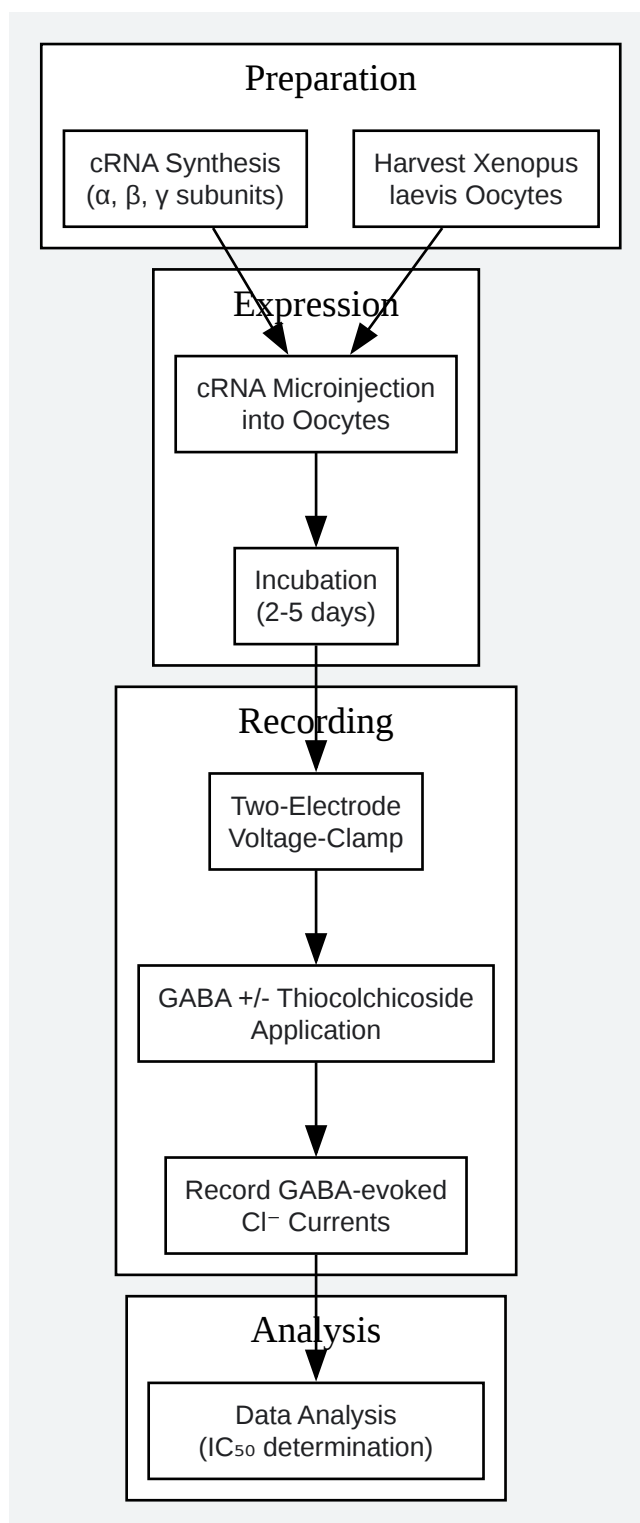
Signaling Pathway of GABA-A Receptor and Thiocolchicoside



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Caption: Competitive antagonism of the GABA-A receptor by Thiocolchicoside.

Experimental Workflow for Oocyte Expression System



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Caption: Workflow for studying recombinant GABA-A receptors in Xenopus oocytes.

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